molecular formula C18H18N2O3S B12185828 6-ethoxy-N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide

6-ethoxy-N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide

Cat. No.: B12185828
M. Wt: 342.4 g/mol
InChI Key: DOZDKODMTDFQAR-UHFFFAOYSA-N
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Description

6-ethoxy-N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a naphthalene ring, a pyridine ring, and a sulfonamide group, making it a molecule of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide typically involves the following steps:

    Formation of the Naphthalene-2-sulfonamide Core: This can be achieved by reacting naphthalene-2-sulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where the naphthalene-2-sulfonamide reacts with 6-methylpyridine.

    Ethoxylation: The final step involves the ethoxylation of the compound, which can be done using ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

6-ethoxy-N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide is not well-documented. like other sulfonamides, it may act by inhibiting the activity of certain enzymes or receptors, thereby interfering with biological processes. The molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide
  • N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide

Uniqueness

6-ethoxy-N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents, such as a methoxy group, which can alter their properties and applications.

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

6-ethoxy-N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide

InChI

InChI=1S/C18H18N2O3S/c1-3-23-16-9-7-15-12-17(10-8-14(15)11-16)24(21,22)20-18-6-4-5-13(2)19-18/h4-12H,3H2,1-2H3,(H,19,20)

InChI Key

DOZDKODMTDFQAR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CC=CC(=N3)C

Origin of Product

United States

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